

(Isoquinolin-8-yl)methanol CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Isoquinolin-8-yl)methanol

Cat. No.: B1322876

[Get Quote](#)

Technical Guide: (Isoquinolin-8-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(Isoquinolin-8-yl)methanol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and their diverse pharmacological activities. This technical guide provides a comprehensive overview of **(Isoquinolin-8-yl)methanol**, including its chemical identity, potential synthetic approaches, and the broader context of its relevance in research and drug development. While specific experimental data for this particular molecule is limited in publicly available literature, this guide leverages information on closely related compounds to provide valuable insights for researchers.

Chemical Identity

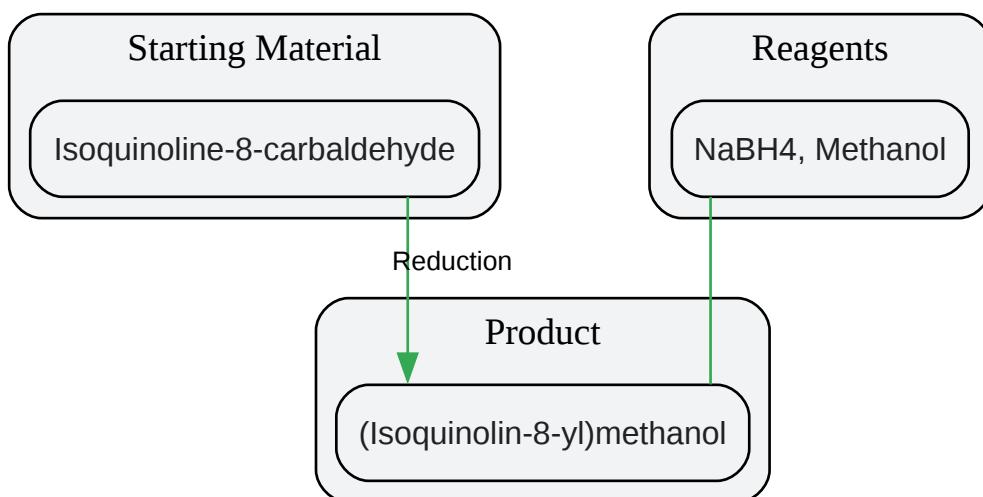
A clear identification of **(Isoquinolin-8-yl)methanol** is fundamental for any research endeavor.

Identifier	Value
IUPAC Name	(Isoquinolin-8-yl)methanol[1]
CAS Number	76518-57-5[1]
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.19 g/mol
Canonical SMILES	C1=CC=C2C(=C1)C=NC=C2CO

Physicochemical Properties

Specific experimental physicochemical data for **(Isoquinolin-8-yl)methanol** is not readily available. However, data for the isomeric compound, quinolin-8-ylmethanol, can provide useful estimations.

Property	Value (for Quinolin-8-ylmethanol)
Molecular Weight	159.18 g/mol
XLogP3	1.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	159.0684139 g/mol
Monoisotopic Mass	159.0684139 g/mol
Topological Polar Surface Area	33.1 Å ²
Heavy Atom Count	12


Data sourced from PubChem for the isomeric compound Quinolin-8-ylmethanol.

Synthesis Approaches

While a specific, detailed experimental protocol for the synthesis of **(Isoquinolin-8-yl)methanol** is not widely published, general methods for the synthesis of isoquinoline derivatives can be adapted. A plausible synthetic route could involve the reduction of a corresponding carbonyl compound or the functionalization of a pre-existing isoquinoline core.

Proposed Synthetic Pathway: Reduction of Isoquinoline-8-carbaldehyde

A common method for the preparation of benzyl alcohol derivatives is the reduction of the corresponding aldehyde.

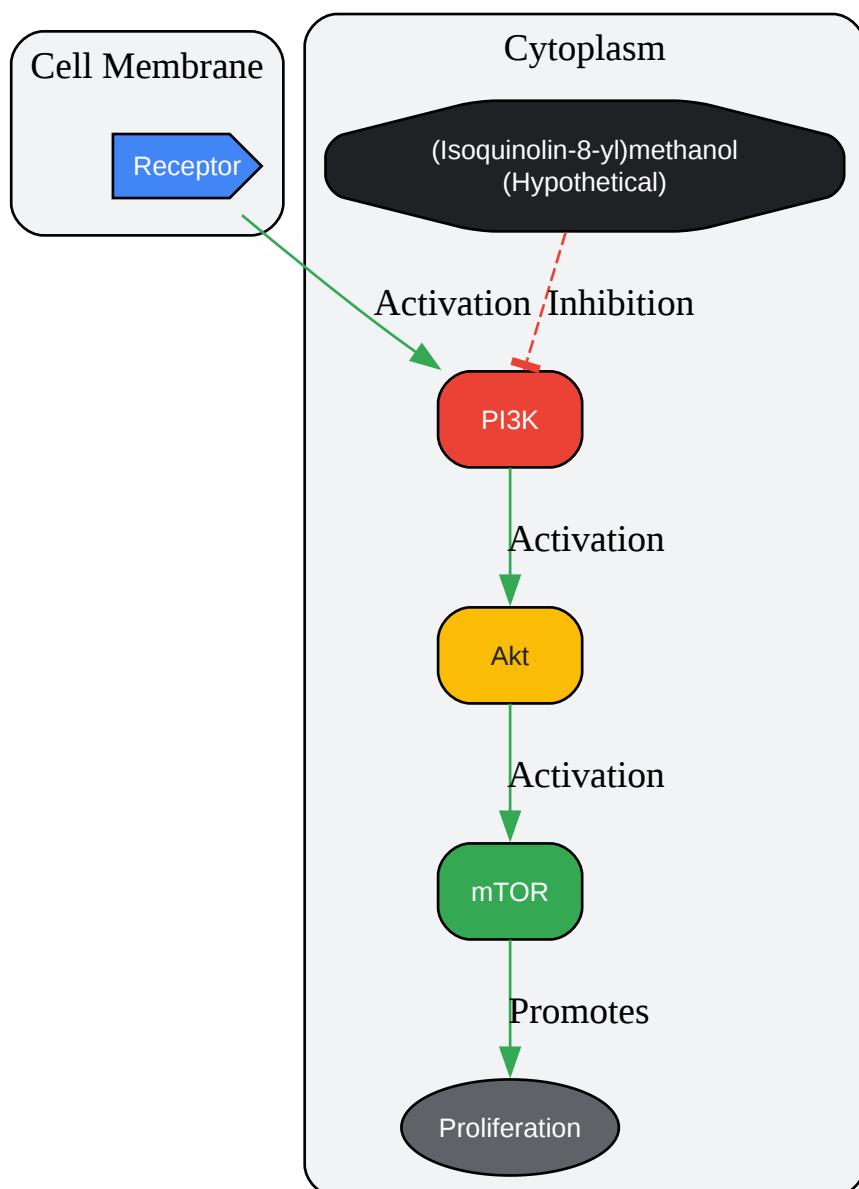
[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **(Isoquinolin-8-yl)methanol** via reduction.

Experimental Protocol (Hypothetical):

- Dissolution: Dissolve isoquinoline-8-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Quenching: Once the reaction is complete, quench the excess NaBH_4 by the slow addition of water.
- Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.


Potential Biological and Research Applications

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While specific biological data for **(Isoquinolin-8-yl)methanol** is scarce, the activities of related isoquinoline and 8-hydroxyquinoline derivatives suggest potential areas of investigation.

- Anticancer Activity: Many isoquinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases and topoisomerases.
- Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline core, structurally related to the isoquinoline scaffold, is well-known for its antimicrobial and antifungal properties.
- Neurological Activity: Certain isoquinoline alkaloids interact with receptors in the central nervous system, suggesting potential applications in neuropharmacology.

Hypothetical Signaling Pathway Modulation

Given the prevalence of isoquinoline derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation, such as the PI3K/Akt/mTOR pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

Specific safety data for **(Isoquinolin-8-yl)methanol** is not available. Standard laboratory safety precautions for handling chemical reagents should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

(Isoquinolin-8-yl)methanol is a chemical compound with potential applications in drug discovery and development, stemming from the well-established biological activities of the broader isoquinoline class of molecules. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its identity, potential synthesis, and hypothetical biological roles. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of **(Isoquinolin-8-yl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. weizmann.ac.il [weizmann.ac.il]
- To cite this document: BenchChem. [(Isoquinolin-8-yl)methanol CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322876#isoquinolin-8-yl-methanol-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com